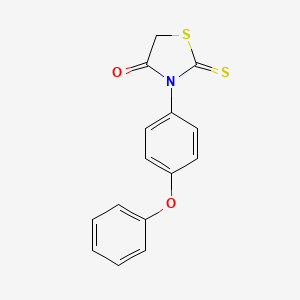

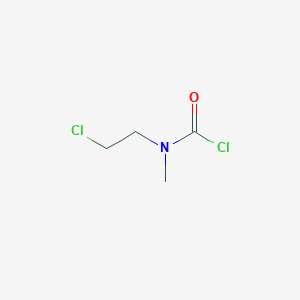

3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Comprehensive Analysis of 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one

The compound 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidine-4-one, which is a scaffold known for its potential in medicinal chemistry. Thiazolidine-4-one derivatives have been synthesized and studied for various biological activities, including anti-inflammatory, antioxidant, antiproliferative, anticancer, antidiabetic, and antimicrobial effects . These compounds often exhibit their therapeutic effects through mechanisms such as nonselective inhibition of cyclooxygenase isoenzymes and scavenging of reactive oxygen and nitrogen species .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives can be achieved through various methods, including [3 + 2] annulation reactions between azaoxyallyl cations and thiocarbonyls, which provides a metal-free and efficient route to these compounds . Additionally, one-pot, three-component synthesis methods have been developed, which can be performed under microwave-assisted conditions to yield high product yields . The synthesis often involves the use of starting materials such as 4-aminophenazone and thiazolidine-propanoic acid derivatives , or by reacting thiosemicarbazides with ethyl bromoacetate .

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Some studies have also employed single-crystal X-ray diffraction analysis and powder X-ray diffraction (PXRD) to determine the crystal structure of these compounds . Computational methods such as Density Functional Theory (DFT) have been used to optimize molecular geometries and compare them with experimental data .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives can undergo substitution reactions, which allow the introduction of various functional groups into the molecule . These reactions can be exploited to modify the chemical structure and potentially enhance the biological activity of the compounds. The reactivity of these compounds can be studied using molecular electrostatic potential (MEP) analysis to identify reactive sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the thiazolidine ring can affect these properties and thus the pharmacokinetic profile of the compounds . The electronic properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been calculated using DFT methods to understand the electronic states of these molecules . Additionally, the antimicrobial specificity of these compounds has been confirmed through cytotoxicity assays, indicating that they do not exhibit general cytotoxicity but rather targeted antimicrobial effects .

Scientific Research Applications

Antimicrobial Activity

- Compounds related to 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one have shown significant in vitro antibacterial and antifungal activities. For instance, certain synthesized compounds demonstrated potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (B'Bhatt & Sharma, 2017).

Anti-Inflammatory Activity

- Derivatives of 3-(4-Phenoxyphenyl)-2-thioxothiazolidin-4-one have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives showed significant anti-inflammatory activity in experimental models (Sunder & Maleraju, 2013).

Antitumor Activity

- Research has explored the antitumor and antiangiogenic effects of thioxothiazolidin-4-one derivatives. These compounds have demonstrated inhibitory effects on tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010).

Antiangiogenic Effects

- Novel thioxothiazolidin-4-one derivatives have been shown to inhibit tumor-induced endothelial proliferation, suggesting their potential as antiangiogenic agents in cancer therapy (Chandrappa et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(4-phenoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S2/c17-14-10-20-15(19)16(14)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJPIEFZPKBLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)

![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)